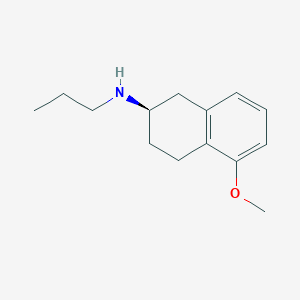
(2R)-N-Propyl-5-methoxytetralin-2-amine
Vue d'ensemble
Description
(2R)-N-Propyl-5-methoxytetralin-2-amine, also known as 5-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of tetralin, which is a bicyclic hydrocarbon. The compound has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2R)-N-Propyl-5-methoxytetralin-2-amine is not fully understood, but it is believed to act by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, which can have a positive effect on mood and behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2R)-N-Propyl-5-methoxytetralin-2-amine are still being studied. However, it has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been found to have a low affinity for other receptors such as the adrenergic, dopaminergic, and histaminergic receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-N-Propyl-5-methoxytetralin-2-amine in lab experiments is that it has a high potency and selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of the results.
Orientations Futures
There are several future directions for research on (2R)-N-Propyl-5-methoxytetralin-2-amine. One direction is to study its potential therapeutic applications in the treatment of mental health disorders. Another direction is to investigate its effects on other neurotransmitter systems such as the GABAergic and glutamatergic systems. Additionally, further research is needed to understand the long-term effects of the compound on the brain and behavior.
Applications De Recherche Scientifique
(2R)-N-Propyl-5-methoxytetralin-2-amine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been found to act as a selective serotonin releasing agent, which means that it can increase the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
Propriétés
Numéro CAS |
101403-25-2 |
|---|---|
Nom du produit |
(2R)-N-Propyl-5-methoxytetralin-2-amine |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
(2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m1/s1 |
Clé InChI |
ICJPCRXVYMMSJY-GFCCVEGCSA-N |
SMILES isomérique |
CCCN[C@@H]1CCC2=C(C1)C=CC=C2OC |
SMILES |
CCCNC1CCC2=C(C1)C=CC=C2OC |
SMILES canonique |
CCCNC1CCC2=C(C1)C=CC=C2OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


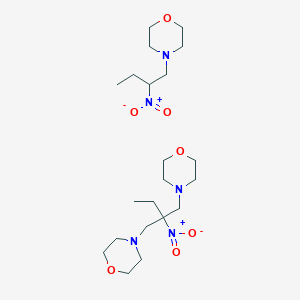
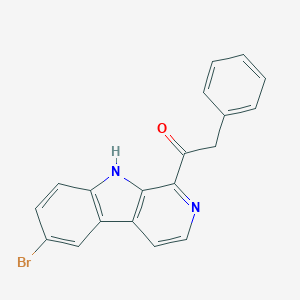
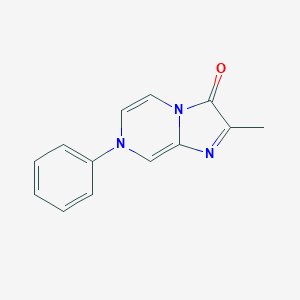
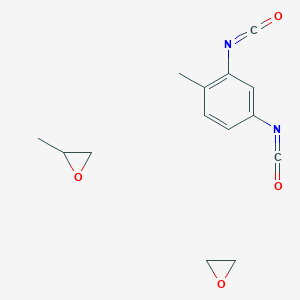
![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
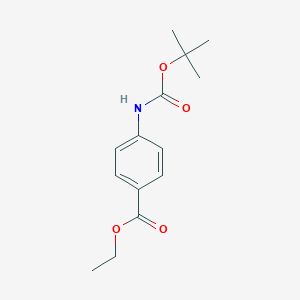
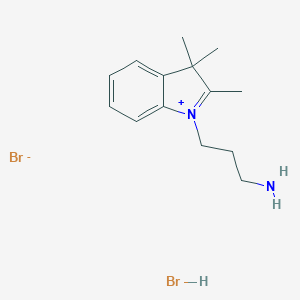

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

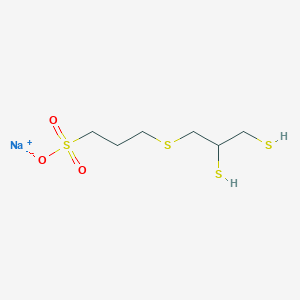
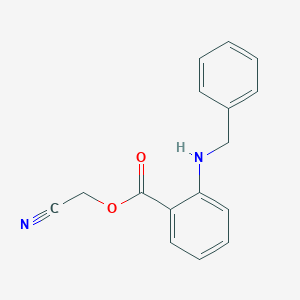
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)